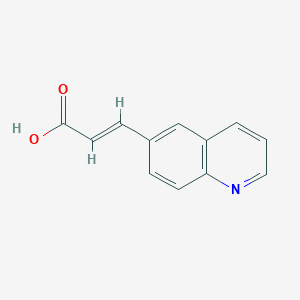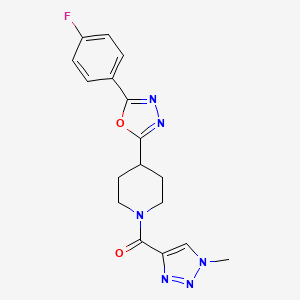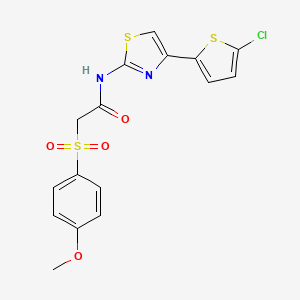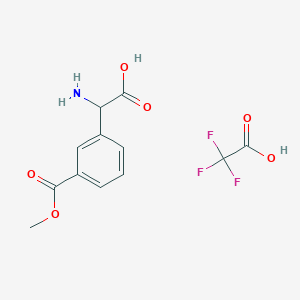![molecular formula C12H10Cl2INO3 B2994331 2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride CAS No. 1181458-09-2](/img/structure/B2994331.png)
2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-09-2 . It has a molecular weight of 414.03 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, iodine, and other atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives, including chloroquine and its analogs, have been widely studied for their antimicrobial properties. These compounds exhibit a broad spectrum of activity against various microorganisms, including bacteria, fungi, and parasites. The mechanism of action often involves interference with the microbial DNA replication process or inhibition of essential enzymes, leading to the death of the microorganism (Mao & Schimmer, 2008).
Anticancer Properties
Recent studies have explored the potential anticancer properties of quinoline derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells (Sibylle Kaiser & B. Escher, 2006).
Alzheimer's Disease Research
Quinoline derivatives have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. Compounds like clioquinol have shown the ability to chelate metal ions and dissolve beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease. These findings suggest a potential therapeutic application in slowing the progression of neurodegenerative disorders (Mao & Schimmer, 2008).
Analytical Chemistry Applications
Quinoline derivatives are also useful in analytical chemistry as reagents for the spectrophotometric determination of metals. These compounds form colored complexes with metals, which can be quantitatively measured. This property is utilized in the analysis of trace metal concentrations in various samples, demonstrating the versatility of quinoline derivatives in scientific research (M. Nijhawan, R. S. Chauhan, & L. R. Kakkar, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-7-iodoquinolin-8-yl)oxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO3.ClH/c1-6(12(16)17)18-11-9(14)5-8(13)7-3-2-4-15-10(7)11;/h2-6H,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMMTGDRGAWQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)



![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

